1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C18H15Cl2NO4 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H15Cl2NO4/c19-13-2-1-11(16(20)8-13)10-25-15-5-3-14(4-6-15)21-9-12(18(23)24)7-17(21)22/h1-6,8,12H,7,9-10H2,(H,23,24) |
InChI Key |
XDBUJJZDYLSKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Selection : Dimethylformamide (DMF) or acetone is preferred due to their ability to dissolve both polar and non-polar reactants.
-
Temperature : Reactions proceed optimally at 80–100°C, with prolonged heating (12–24 hours) ensuring complete substitution.
-
Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield by 15–20% by facilitating interfacial reactions.
A representative protocol involves:
-
Dissolving 4-hydroxyphenyl-pyrrolidine-3-carboxylic acid methyl ester (1.0 equiv) and 2,4-dichlorobenzyl bromide (1.2 equiv) in DMF.
-
Adding K₂CO₃ (2.5 equiv) and TBAB (0.1 equiv).
The ester intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH (2M) in tetrahydrofuran (THF), achieving >90% conversion.
Alternative Routes: Reductive Amination and Protecting Group Strategies
Reductive Amination Approach
A patent-derived method (WO2015159170A2) describes reductive amination for constructing chiral pyrrolidine intermediates. While originally designed for methoxyphenyl derivatives, this approach adapts to dichlorophenyl systems by substituting 4-methoxyacetophenone with 2,4-dichloroacetophenone. Key steps include:
-
Condensation of 2,4-dichloroacetophenone with (1S,2R)-(+)-norephedrine to form an imine.
-
Hydrogenation over Adams catalyst (PtO₂) to yield a chiral amine.
-
Oxidative removal of the auxiliary with NaIO₄ to generate the free amine.
This method achieves 57–78% enantiomeric excess (ee), though optical purity remains a challenge for non-chiral targets.
Carboxylic Acid Protection
To prevent undesired side reactions during etherification, the carboxylic acid group is often protected as a methyl or tert-butyl ester. For example, 1a is treated with sulfuric acid in methanol to form the methyl ester, which is stable under basic etherification conditions. Deprotection is performed post-etherification using LiOH or HCl, with yields exceeding 85%.
Spectroscopic Characterization and Quality Control
Successful synthesis is confirmed via:
-
¹H NMR : A singlet at δ 3.8–4.2 ppm corresponds to the methyleneoxy group (-OCH₂-), while aromatic protons of the dichlorophenyl moiety appear as doublets at δ 7.2–7.6 ppm.
-
LC-MS : Molecular ion peak at m/z 380.2 ([M+H]⁺) aligns with the molecular formula C₁₈H₁₅Cl₂NO₄.
-
IR Spectroscopy : Strong absorption at 1700 cm⁻¹ confirms the carboxylic acid group.
Impurities such as unreacted dichlorobenzyl bromide or over-alkylated products are removed via silica gel chromatography (hexane/ethyl acetate, 3:1).
Industrial-Scale Considerations
Large-scale production faces challenges in cost-effective dichlorobenzyl bromide synthesis and waste management. Recent advances include:
Chemical Reactions Analysis
ASISCHEM D19315 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step synthetic pathways that incorporate various functional groups to enhance biological activity. The compound's structure features a pyrrolidine ring substituted with a carboxylic acid and a dichlorophenyl methoxy moiety, contributing to its unique properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against Gram-positive bacteria and fungi. For instance, derivatives have shown effectiveness against resistant strains such as Staphylococcus aureus and Candida auris .
Antioxidant Activity
Compounds derived from the pyrrolidine structure have also been evaluated for their antioxidant properties. The DPPH radical scavenging method has been employed to assess the ability of these compounds to neutralize free radicals. Some derivatives have demonstrated antioxidant activities surpassing that of standard antioxidants like ascorbic acid .
Anticancer Potential
The anticancer properties of pyrrolidine derivatives are under investigation, with some studies indicating promising results in inhibiting cancer cell proliferation. The compound's structure allows for interaction with various biological targets involved in cancer progression .
Case Study 1: Antimicrobial Screening
In a recent study, a series of pyrrolidine derivatives were synthesized and screened for their antimicrobial activity against multidrug-resistant pathogens. The results indicated that certain modifications to the phenyl ring significantly enhanced antimicrobial efficacy .
Case Study 2: Antioxidant Efficacy
Another study focused on evaluating the antioxidant capacity of synthesized derivatives using various assays. Findings suggested that specific substitutions on the pyrrolidine framework could lead to enhanced radical scavenging abilities .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus, Candida auris |
| Antioxidant | Superior activity compared to ascorbic acid |
| Anticancer | Promising results in inhibiting cancer cell growth |
Mechanism of Action
The mechanism of action of ASISCHEM D19315 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Insights:
- Substituent Position : The target compound’s methoxy-linked dichlorophenyl group distinguishes it from QL-4019, where dichlorophenyl is directly attached. This difference may alter steric hindrance and binding interactions.
- Hydroxyl vs. Methoxy : Hydroxyl groups in 1-(5-chloro-2-hydroxyphenyl) derivatives enhance antioxidant activity via radical scavenging , whereas methoxy groups in the target compound may improve metabolic stability.
Fluorophenyl and Mixed Substituent Derivatives
Structural Insights:
- Fluorine vs.
Heterocyclic and Complex Derivatives
Structural Insights:
- Heterocyclic Additions: Incorporation of oxadiazoles or naphthoquinones introduces redox-active groups, enhancing antioxidant or cytotoxic profiles .
Biological Activity
1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and antimicrobial effects, supported by various studies and case reports.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 305.76 g/mol. The structure features a pyrrolidine ring substituted with a carboxylic acid group and a methoxyphenyl moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound, particularly in lung cancer models.
Case Study: A549 Cell Line
A study conducted on the A549 human pulmonary adenocarcinoma cell line demonstrated that compounds bearing similar structural features exhibited significant cytotoxic effects. The following table summarizes the findings:
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound A | 63.4 | <0.05 |
| Compound B (3,5-dichloro) | 21.2 | <0.001 |
| Cisplatin | 19.7 | - |
Findings : The compound with a 3,5-dichloro substitution significantly reduced cell viability compared to controls, indicating enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against Gram-positive bacteria and drug-resistant fungi.
Screening Results
In vitro assays were conducted using the broth microdilution technique to evaluate antimicrobial efficacy against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >128 | No activity |
| Escherichia coli | >128 | No activity |
| Candida albicans | >128 | No activity |
Observation : The compound did not exhibit significant antibacterial or antifungal activity at the tested concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components:
- Substituents : The presence of halogen atoms such as chlorine enhances anticancer activity.
- Functional Groups : The carboxylic acid group is crucial for interaction with biological targets.
Q & A
Q. Basic Research Focus
Q. Advanced Consideration
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring.
- LC-HRMS : Identifies trace oxidative metabolites or degradation products (e.g., lactam ring opening under acidic conditions ).
What is the significance of the 2,4-dichlorophenyl methoxy group in the compound’s structure-activity relationship (SAR)?
Basic Research Focus
The 2,4-dichlorophenyl moiety enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-fluorophenyl or methoxyphenyl derivatives) show:
- Increased binding affinity : Chlorine’s electron-withdrawing effects stabilize receptor interactions .
- Metabolic stability : Reduced CYP450-mediated oxidation compared to non-halogenated analogs .
Advanced Consideration
Molecular dynamics simulations reveal that the dichloro substitution induces conformational strain in target proteins (e.g., kinase ATP pockets), enhancing selectivity. Mutagenesis studies can validate these computational predictions .
How can the compound’s stability under various storage conditions be evaluated to ensure experimental reproducibility?
Q. Basic Research Focus
Q. Advanced Consideration
- Solid-state NMR : Assesses polymorphic transitions that may affect solubility.
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under long-term storage conditions .
What in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?
Q. Advanced Research Focus
- Rodent models : Evaluate oral bioavailability and tissue distribution. For example, analogs with similar logP values (≈2.5–3.0) show higher brain penetration in murine models .
- PBPK modeling : Integrate in vitro data (e.g., microsomal stability) to predict human PK parameters.
Methodological Note
Plasma protein binding assays (e.g., equilibrium dialysis) are critical, as the dichlorophenyl group may increase albumin affinity, altering free drug concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
